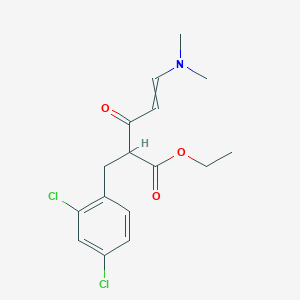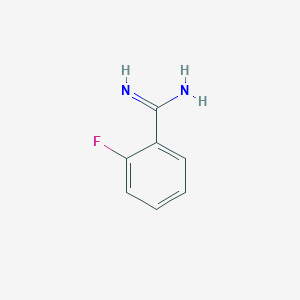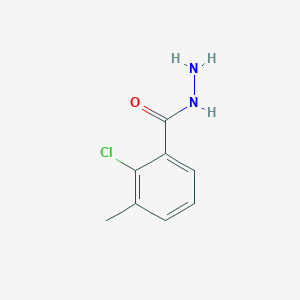
3,5-Dinitro-2-methylphenylboronic acid
Overview
Description
3,5-Dinitro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BN2O6 . It is also known by other names such as (2-methyl-3,5-dinitrophenyl)boronic acid and 3,5-Dinitro-2-methylbenzeneboronic acid . The molecular weight of this compound is 225.95 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitro-2-methylphenylboronic acid consists of a benzene ring substituted with two nitro groups (-NO2), a methyl group (-CH3), and a boronic acid group (-B(OH)2) . The InChI string for this compound is InChI=1S/C7H7BN2O6/c1-4-6 (8 (11)12)2-5 (9 (13)14)3-7 (4)10 (15)16/h2-3,11-12H,1H3 .Chemical Reactions Analysis
While specific reactions involving 3,5-Dinitro-2-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitro-2-methylphenylboronic acid include a molecular weight of 225.95 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 132 Ų and a complexity of 288 . The exact mass and monoisotopic mass of the compound are both 226.0397161 g/mol .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows chemists to connect diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents.
Role of 3,5-Dinitro-2-methylphenylboronic Acid:Example Applications: Researchers have employed 3,5-Dinitro-2-methylphenylboronic acid in SM coupling to synthesize complex molecules, such as pharmaceutical intermediates, natural products, and functional materials .
Materials Science
Overview: Materials science explores the properties and applications of materials. Boronic acids contribute to the development of functional materials.
Role of 3,5-Dinitro-2-methylphenylboronic Acid:These are just a few of the exciting applications of 3,5-Dinitro-2-methylphenylboronic acid. Its versatility continues to inspire researchers across various scientific disciplines! 🌟
Safety and Hazards
Future Directions
The future directions of research involving 3,5-Dinitro-2-methylphenylboronic acid could involve its use in various types of chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction . Further studies could also explore the synthesis of this compound and its potential applications in different fields of chemistry.
Mechanism of Action
Target of Action
The primary target of 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3,5-Dinitro-2-methylphenylboronic acid interacts with its targets through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a suitable catalyst .
Result of Action
The molecular and cellular effects of 3,5-Dinitro-2-methylphenylboronic acid’s action are primarily observed in the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 3,5-Dinitro-2-methylphenylboronic acid are influenced by various environmental factors. These include the reaction conditions, such as temperature and pH, as well as the presence of a suitable catalyst . The compound’s stability and reactivity can also be affected by storage conditions .
properties
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXGHPFWNSQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402278 | |
| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-2-methylphenylboronic acid | |
CAS RN |
24341-76-2 | |
| Record name | B-(2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



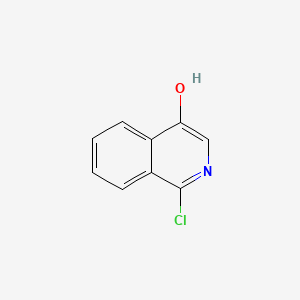
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
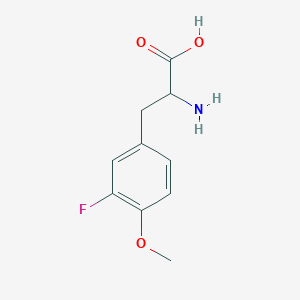
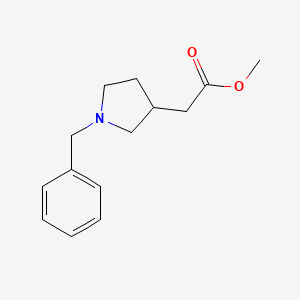

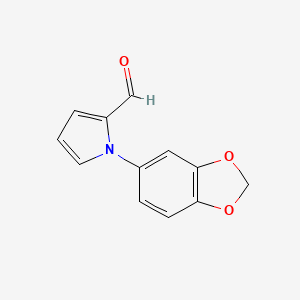
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
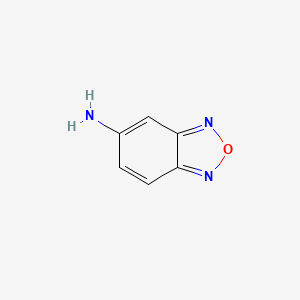
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
